molecular formula C35H64N7O18P3S B8119825 Myristoyl coenzyme a monohydrate

Myristoyl coenzyme a monohydrate

Cat. No.: B8119825
M. Wt: 995.9 g/mol
InChI Key: YLDPGEHCCNTXHN-AUYDVANISA-N
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Description

Myristoyl coenzyme A monohydrate is a critical biochemical reagent that functions as a substrate for N-myristoyltransferases (NMTs), enzymes that catalyze the covalent attachment of myristic acid to the N-terminal glycine residues of target proteins . This protein myristoylation process is an essential post-translational modification that mediates protein-membrane interactions, intracellular trafficking, and signal transduction pathways . Researchers utilize this compound to study both Type I and Type II myristoyl-CoA:protein N-myristoyltransferases, which exhibit distinct kinetic properties and substrate specificities . In experimental settings, myristoyl coenzyme A serves as a key substrate for investigating heterogeneous acylation in retinal proteins, where proteins are modified by various fatty acids including myristic acid (14:0), tetradecenoic acid (14:1 n-9), tetradecadienoic acid (14:2 n-6), and lauric acid (12:0) . The compound enables critical research on the enzymatic mechanisms of protein lipid modification and their functional consequences in cellular systems. This product is specifically provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);1H2/t24-,28-,29-,30?,34-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDPGEHCCNTXHN-AUYDVANISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64N7O18P3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Activation and Transesterification

A widely adopted method for acyl-CoA synthesis involves activating the fatty acid as an N-hydroxysuccinimide (NHS) ester, followed by transesterification with coenzyme A (CoA). For myristoyl-CoA, this process begins with the reaction of myristic acid (tetradecanoic acid) with N,N'-disuccinimidyl carbonate (DSC) in anhydrous dimethylformamide (DMF) to form the NHS ester. The intermediate is then purified via silica gel chromatography and reacted with CoA in a phosphate buffer (pH 7.4) at 4°C for 12–24 hours. This method yields myristoyl-CoA with >90% purity, as confirmed by reverse-phase liquid chromatography (LC).

Key Reaction Parameters

StepReagentsConditionsYield
NHS ester formationMyristic acid, DSC, DMF25°C, 6 h85–90%
TransesterificationNHS-myristate, CoA, phosphate buffer4°C, 24 h70–75%

Meldrum’s Acid-Mediated Synthesis

An alternative approach utilizes Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to generate reactive mixed carbonates. Myristic acid is condensed with Meldrum’s acid in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting mixed carbonate is then treated with CoA in aqueous methanol, enabling efficient thioester bond formation. This method avoids the use of NHS esters and is particularly effective for producing milligram-to-gram quantities of myristoyl-CoA.

Enzymatic Preparation Using Acyl-CoA Synthetases

In Vitro Enzymatic Synthesis

Myristoyl-CoA can be synthesized enzymatically using acyl-CoA synthetases (ACSs), which catalyze the ATP-dependent ligation of myristic acid to CoA. A standard protocol involves incubating 10 mM myristic acid, 5 mM CoA, 10 mM ATP, and 2 mM MgCl₂ in Tris-HCl buffer (pH 8.0) with 0.1–0.5 mg/mL ACS at 37°C for 2 hours. The reaction is quenched with 0.1% trifluoroacetic acid (TFA), and the product is purified via solid-phase extraction (SPE) using C18 cartridges.

Optimization Insights

  • Substrate Ratios : A 2:1 molar excess of myristic acid to CoA maximizes yield.

  • Enzyme Source : Recombinant ACS from Escherichia coli achieves higher activity (>95% conversion) compared to mammalian isoforms.

Cell-Based Biosynthesis

In engineered microbial systems (e.g., Saccharomyces cerevisiae), myristoyl-CoA is produced endogenously by overexpressing ACS and fatty acid transporters. Cells are cultured in media supplemented with 0.1% myristic acid, harvested during the logarithmic phase, and lysed using bead-beating in 50 mM Tris-HCl (pH 7.5). The lysate is centrifuged at 15,000 × g for 20 min, and myristoyl-CoA is isolated from the supernatant via ammonium sulfate precipitation.

Extraction and Purification Strategies

Liquid-Liquid Extraction (LLE)

Crude myristoyl-CoA mixtures are extracted using a modified Folch method:

  • Combine the sample with CHCl₃:CH₃OH (2:1, v/v) and 30 mM triethylammonium acetate (TEAA).

  • Vortex for 1 min, centrifuge at 3,000 × g for 5 min, and collect the upper aqueous phase.

  • Re-extract the organic phase with synthetic upper phase (H₂O:CH₃OH:CHCl₃, 45:50:5).

This step removes non-polar contaminants, achieving >95% recovery of myristoyl-CoA.

Reverse-Phase Liquid Chromatography (RP-LC)

Purified extracts are subjected to RP-LC using a C18 column (4.6 × 250 mm, 5 μm) with the following gradient:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
01000
51000
195050
200100
250100

Mobile phases:

  • A : H₂O:CH₃CN (85:15) with 0.05% TEA.

  • B : H₂O:CH₃CN (10:90) with 0.05% TEA.

Myristoyl-CoA elutes at 12–14 min, detected via UV absorbance at 260 nm.

Analytical Validation and Quality Control

Purity Assessment

Purity is quantified using LC coupled to high-resolution mass spectrometry (HRMS). A representative analysis for myristoyl-CoA monohydrate shows:

  • Observed [M-H]⁻ : m/z 994.8 (calculated 995.9).

  • Purity : ≥95% by peak area integration.

Stability Profiling

Myristoyl-CoA is stable for 24 hours in aqueous solution (10 mg/mL in PBS, pH 7.2) at 4°C but degrades by 20–30% after 72 hours. Long-term storage at -80°C in lyophilized form preserves activity for ≥4 years.

Storage Recommendations

FormTemperatureStability
Lyophilized-80°C≥4 years
Aqueous solution-20°C1 month
Aqueous solution4°C24 hours

Chemical Reactions Analysis

Types of Reactions

Myristoyl coenzyme a monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Key Applications

  • Protein Myristoylation
    • Myristoylation is an essential modification that involves the addition of a myristoyl group to proteins, influencing their activity and interactions.
    • Case Study : Research has shown that myristoylation can enhance the membrane association of proteins, impacting signaling pathways in cells. For instance, the myristoylation of G-proteins has been linked to their activation and subsequent cellular responses .
  • Synthesis of Phosphatidylinositol
    • Myristoyl-CoA is involved in the de novo synthesis of phosphatidylinositol, a critical component of cellular membranes that participates in signaling pathways.
    • Application : This synthesis is vital for producing second messengers in signal transduction pathways, which regulate various physiological processes .
  • Fatty Acid Metabolism
    • The compound plays a role in fatty acid metabolism, facilitating the conversion of fatty acids into acyl-CoA derivatives essential for energy production and biosynthesis.
    • Research Insight : Studies indicate that myristoyl-CoA contributes to the metabolic pathways that produce energy through beta-oxidation .
  • Biochemical Research Tool
    • Myristoyl-CoA serves as a molecular tool in various biochemical assays and experiments aimed at understanding lipid metabolism and protein interactions.
    • Example : It has been utilized in studies examining the effects of acylation on protein function and stability, providing insights into the regulation of metabolic pathways .

Data Table: Summary of Applications

ApplicationDescriptionKey Findings/References
Protein MyristoylationAddition of myristic acid to proteins influencing activity and localizationEnhances membrane association
Synthesis of PhosphatidylinositolInvolved in producing phosphatidylinositol for signaling pathwaysCritical for cell signaling
Fatty Acid MetabolismFacilitates conversion of fatty acids into acyl-CoA derivativesImportant for energy production
Biochemical Research ToolUsed in assays to study lipid metabolismInsights into protein regulation

Case Studies

  • Role in Cancer Biology
    • A study explored the role of myristoylation in oncogenic signaling pathways, demonstrating how myristoylated proteins can alter cell proliferation and survival mechanisms. The inhibition of N-myristoyltransferase resulted in reduced tumor growth in xenograft models, highlighting its potential as a therapeutic target .
  • Impact on Viral Proteins
    • Research has shown that certain viral proteins require myristoylation for their function. For example, the HIV-1 Gag protein's myristoylation is crucial for its membrane association and subsequent viral assembly. Disruption of this modification leads to impaired viral replication .
  • Metabolic Disorders
    • Investigations into metabolic disorders have revealed that altered levels of myristoyl-CoA can influence lipid accumulation and insulin sensitivity. Studies suggest that targeting myristoylation pathways may offer new therapeutic strategies for treating obesity-related conditions .

Mechanism of Action

The mechanism of action of Myristoyl coenzyme a monohydrate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool for studying biological processes and developing new therapies.

Comparison with Similar Compounds

Myristoyl-CoA vs. Acetyl-CoA: Substrate Specificity and Enzyme Kinetics

Acetyl-CoA, a short-chain acyl-CoA (C₂), shares structural similarity with Myristoyl-CoA but exhibits distinct functional roles and enzyme interactions. Key differences are highlighted in Table 1 :

Table 1: Kinetic Parameters of SIRT2 for Acetyl and Myristoyl Peptides

Parameter H3K9 Acetyl Peptide H3K9 Myristoyl Peptide
$ k_{\text{cat}} $ (s⁻¹) 0.275 ± 0.014 0.018 ± 0.003
$ K_m $ (μM) 14.5 0.24 ± 0.03
$ k{\text{cat}}/Km $ (s⁻¹M⁻¹) 19.0 ± 0.85 0.24 ± 0.03
  • Catalytic Efficiency: SIRT2, a sirtuin deacylase, shows 79-fold lower $ k{\text{cat}}/Km $ for myristoylated peptides compared to acetylated ones, indicating reduced turnover rates for long-chain substrates .
  • Structural Basis : Myristoyl-CoA binds to a hydrophobic pocket in SIRT2, which is larger than the acetyl-binding site. This pocket accommodates the myristoyl group but introduces steric constraints, lowering catalytic efficiency despite tighter binding (lower $ K_m $) .

Myristoyl-CoA vs. Other Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA)

Long-chain acyl-CoAs (e.g., palmitoyl-CoA, C₁₆) share functional roles in lipid metabolism but differ in enzyme recognition:

  • Sirtuin Specificity : SIRT3 and SIRT1, unlike SIRT2, efficiently hydrolyze myristoyl and palmitoyl groups. Structural studies reveal that residues like Ile316 (SIRT1) and Leu164 (SIRT3) create space for long-chain acyl groups, avoiding steric clashes observed in SIRT2 .
  • Conformational Flexibility : Myristoyl-CoA adopts a "bent" conformation in SIRT3/SIRT1, similar to SIRT6-bound fatty acyl groups, optimizing hydrophobic interactions .

Comparison with Sterol Monohydrates: Structural Insights

While functionally distinct, Myristoyl-CoA monohydrate shares physicochemical properties with sterol monohydrates like cholesterol and dehydroergosterol:

Table 2: Crystallographic Parameters of Monohydrates

Parameter Dehydroergosterol Monohydrate Cholesterol Monohydrate
Space Group $ P2_1 $ $ P1 $
Unit Cell Dimensions (Å) $ a = 9.97, b = 7.47, c = 34.05 $ $ a = 12.39, b = 12.41, c = 34.36 $
Intermolecular Distance (Å) 5.50 6.33
Density (mg/m³) 1.081 1.045
  • Packing Density: Dehydroergosterol monohydrate exhibits closer molecular packing than cholesterol monohydrate, attributed to shorter intermolecular distances (5.50 Å vs. 6.33 Å) .
  • Hydration Effects: The monohydrate form stabilizes crystal lattices in both compounds, though symmetry differences ($ P2_1 $ vs. $ P1 $) reflect distinct hydrogen-bonding networks .

Functional Contrast with Mitochondrial Modulators

Compounds like coenzyme Q10 (CoQ10) and creatine monohydrate, though unrelated structurally, are often studied alongside Myristoyl-CoA in metabolic contexts:

  • CoQ10: Acts as an electron transporter in mitochondria, contrasting with Myristoyl-CoA’s role in lipid modification.
  • Creatine Monohydrate: Enhances ATP buffering but shows mixed efficacy in mitochondrial disorders and bipolar depression, unlike Myristoyl-CoA’s specific enzymatic roles .

Q & A

Q. What is the biochemical role of Myristoyl Coenzyme A Monohydrate in protein myristoylation, and how is this process experimentally validated?

Myristoyl Coenzyme A (Myristoyl-CoA) serves as a substrate for N-myristoyltransferase (NMT), catalyzing the covalent attachment of a myristoyl group to the N-terminal glycine of target proteins. This post-translational modification regulates protein-membrane interactions, localization, and signaling. Experimental validation involves:

  • Enzymatic assays : Measuring NMT activity using radiolabeled Myristoyl-CoA (e.g., [1-14C] or [9,10-3H] isotopes) and quantifying incorporation into synthetic peptide substrates via scintillation counting .
  • Structural confirmation : X-ray crystallography or NMR to verify myristoylation in purified proteins .
  • Functional assays : Assessing membrane binding or subcellular localization of myristoylated vs. non-myristoylated proteins in cell lines .

Q. What structural features of this compound influence its stability in aqueous solutions?

The monohydrate form enhances solubility compared to anhydrous variants, critical for in vitro assays. Stability is affected by:

  • pH : Optimal storage at pH 5.2 (1:1 ethanol:0.01N NaOAc) to prevent hydrolysis of the thioester bond .
  • Temperature : Long-term storage at -80°C in anhydrous solvents to avoid degradation .
  • Purity : Commercial preparations (≥80% purity) reduce interference from free CoA or fatty acid contaminants in enzymatic reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzymatic activity data involving Myristoyl Coenzyme A across studies?

Contradictions in NMT kinetics or substrate specificity often arise from:

  • Variability in CoA purity : Validate purity via HPLC or LC/MS/MS before assays .
  • Isotope effects : Compare unlabeled vs. [14C/3H]-labeled Myristoyl-CoA to assess tracer interference .
  • Buffer conditions : Standardize Mg²⁺/ATP concentrations, which influence NMT activity .
  • Cross-species NMT differences : Use species-specific NMT isoforms (e.g., human vs. yeast) and report enzyme sources explicitly .

Q. What methodological challenges arise when quantifying Myristoyl Coenzyme A in cellular extracts, and how are they addressed?

Endogenous Myristoyl-CoA exists at low concentrations (nM–µM) and degrades rapidly. Key approaches include:

  • Rapid quenching : Use liquid nitrogen or acidic methanol to halt enzymatic activity during extraction .
  • LC/MS/MS quantification : Employ reverse-phase chromatography with a C17-CoA internal standard to correct for matrix effects .
  • Isotope dilution : Spike samples with [U13C]-Myristoyl-CoA to improve accuracy in tracer studies .

Q. How do isotopic variants of Myristoyl Coenzyme A (e.g., [1-14C] or [9,10-3H] labeled) influence tracer studies in metabolic pathways?

Isotopic labels enable tracking of myristate incorporation into proteins or lipids but require careful optimization:

  • Specific activity : Higher specific activity ([9,10-3H], 30–60 Ci/mmol) enhances detection sensitivity in low-abundance targets .
  • Radiolysis risk : Store tritiated compounds at -80°C in ethanol to minimize degradation .
  • Metabolic dilution : Account for endogenous myristate pools by normalizing to total cellular CoA levels .

Q. What experimental designs are recommended for studying the role of Myristoyl Coenzyme A in disease models (e.g., cancer, liver dysfunction)?

  • Knockdown/knockout models : Use CRISPR/Cas9 to disrupt NMT or Myristoyl-CoA synthetase and assess phenotypic changes .
  • Metabolic tracing : Combine [14C]-Myristoyl-CoA with SILAC (stable isotope labeling by amino acids) to quantify dynamic protein myristoylation .
  • Pharmacological inhibition : Test NMT inhibitors (e.g., IMP-1088) alongside Myristoyl-CoA depletion to validate on-target effects .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in commercial Myristoyl Coenzyme A preparations?

  • Certificate of Analysis (CoA) : Request CoA for each batch, verifying purity (HPLC ≥80%) and absence of free myristate .
  • In-house validation : Run control assays with a reference standard (e.g., Avanti Polar Lipids C14-CoA) to compare activity .
  • Normalization : Express data relative to a housekeeping CoA species (e.g., acetyl-CoA) to control for extraction efficiency .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in Myristoyl Coenzyme A-dependent assays?

  • Nonlinear regression : Fit data to a Michaelis-Menten model to derive Km and Vmax for NMT .
  • ANOVA with post-hoc tests : Compare IC50 values across treatment groups in inhibitor studies .
  • Machine learning : Use random forest models to identify co-varying metabolites in untargeted lipidomics .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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